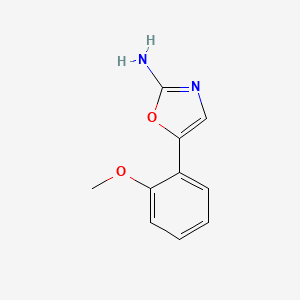

5-(2-Methoxyphenyl)oxazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-8-5-3-2-4-7(8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOJJDYWPNHADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Oxazole Ring Formation and Functionalization

Reaction Pathway Elucidation in Van Leusen Synthesis

The Van Leusen oxazole (B20620) synthesis is a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comijpsonline.com This reaction proceeds through a [3+2] cycloaddition pathway. mdpi.comnih.gov The mechanism is initiated by the deprotonation of the acidic methylene (B1212753) protons of TosMIC by a base, followed by a nucleophilic attack of the resulting carbanion on the aldehyde carbonyl group. organic-chemistry.orgwikipedia.org This addition leads to an intermediate oxazoline (B21484). mdpi.comijpsonline.comorganic-chemistry.org The final step involves the base-promoted elimination of the tosyl group, a good leaving group, to yield the aromatic oxazole ring. organic-chemistry.orgwikipedia.org

The versatility of the Van Leusen synthesis has been demonstrated in various contexts, including the synthesis of 4,5-disubstituted oxazoles in ionic liquids and the preparation of complex molecules containing the oxazole moiety. mdpi.com For instance, the synthesis of 5-(3-indolyl)-oxazoles, which are precursors to pimprinine (B1677892) analogues, has been achieved using this method. mdpi.com

| Reactant 1 | Reactant 2 | Key Mechanistic Steps | Product Type |

|---|---|---|---|

| Aldehyde | Tosylmethyl isocyanide (TosMIC) | 1. Deprotonation of TosMIC 2. Nucleophilic attack on aldehyde 3. Cyclization to form oxazoline intermediate 4. Elimination of tosyl group | 5-Substituted Oxazole |

Detailed Mechanisms of Electrophilic and Nucleophilic Functionalization of Oxazoles

The reactivity of the oxazole ring towards electrophiles and nucleophiles is dictated by its electronic properties. The presence of the electronegative oxygen and nitrogen atoms makes the oxazole ring generally electron-deficient, which influences its functionalization. scribd.com

Electrophilic Substitution:

Electrophilic substitution on the oxazole ring is generally difficult unless an electron-releasing group is present. pharmaguideline.com The reactivity order for electrophilic attack is C4 > C5 > C2. pharmaguideline.com The presence of an amino group at the C2 position, as in 2-aminooxazoles, can activate the ring towards electrophilic attack. Halogenation of 5-substituted 2-aminooxazoles, for example, occurs at the C4 position. scribd.com

Nucleophilic Substitution:

Nucleophilic substitution on the unsubstituted oxazole ring is uncommon. pharmaguideline.com However, the presence of electron-withdrawing groups or a halogen atom at the C2 position facilitates nucleophilic attack at this site. pharmaguideline.com For instance, a halogen at C2 can be readily displaced by a nucleophile. pharmaguideline.com In many cases, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution. pharmaguideline.com For example, the reaction of oxazoles with ammonia (B1221849) or formamide (B127407) can result in the formation of imidazoles through a ring-opening and recyclization mechanism. pharmaguideline.com The C2 position is the most electron-deficient and therefore the most susceptible to deprotonation by strong bases, leading to metallated oxazoles that can then react with various electrophiles. pharmaguideline.com

| Reaction Type | Favored Position | Key Mechanistic Features | Example |

|---|---|---|---|

| Electrophilic Substitution | C4 > C5 > C2 | Requires activating groups on the ring. | Halogenation of 5-substituted 2-aminooxazoles at C4. scribd.com |

| Nucleophilic Substitution | C2 | Facilitated by electron-withdrawing groups or halogens at C2. Can lead to ring cleavage. | Displacement of a halogen at C2 by a nucleophile. pharmaguideline.com |

Understanding Radical Processes in Oxazole Arylation

Radical-mediated C-H arylation has emerged as a powerful tool for the synthesis of arylated oxazoles, offering an alternative to traditional transition-metal-catalyzed methods. acs.org One such method involves the use of (hetero)aryl iodides in the presence of cesium carbonate (Cs2CO3) as a base and an electron donor, with 1,1'-bis(diphenylphosphino)ferrocene (dppf) acting as a catalytic single-electron transfer (SET) mediator. acs.orgnih.govacs.orgresearchgate.net

The proposed mechanism for this reaction is a base-promoted homolytic aromatic substitution (BHAS). acs.orgacs.orgpsu.edu The reaction is initiated by the formation of an aryl radical from the aryl iodide. DFT calculations suggest that dppf forms a complex with the carbonate, enhancing its ability to act as a single-electron donor to the aryl iodide, thereby facilitating the generation of the aryl radical. acs.orgnih.govacs.orgresearchgate.net This aryl radical then adds to the electron-deficient oxazole ring to form a radical intermediate, which subsequently undergoes oxidation and deprotonation to yield the arylated oxazole product. Electron-deficient oxazoles generally exhibit higher reactivity in these reactions. acs.org

Cyclization Mechanisms in 2-Aminooxazole Derivatives

Several synthetic strategies exist for the formation of the 2-aminooxazole core. These methods often involve the cyclization of acyclic precursors.

One common approach is the reaction of α-haloketones with urea (B33335) or cyanamide (B42294). msu.ru The reaction of α-hydroxyketones with cyanamide in the presence of mercury salts is another route. scribd.com Additionally, heating α-acetoxy ketones with nitriles in the presence of sulfuric acid can also yield substituted 2-aminooxazoles. scribd.com

The Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole. pharmaguideline.comijpsonline.com The mechanism proceeds through protonation of the acylamino keto moiety, followed by cyclization and dehydration in the presence of a mineral acid. ijpsonline.com

Another important cyclization pathway is observed in the formation of fused oxazoles. For example, the cyclization of N-phenacyl-2-pyrimidones to form oxazolo[3,2-a]pyrimidinium salts resembles the Robinson-Gabriel cyclization. msu.ru The mechanism is believed to involve the formation of a dicationic intermediate, particularly when strong acids are used. msu.ru These bicyclic salts can then be cleaved by nucleophiles like hydrazine (B178648) to selectively yield 2-amino-5-aryloxazoles. msu.ru

Furthermore, 2-aminooxazoles can undergo cyclocondensation reactions to form fused heterocyclic systems. For example, reaction with ethoxymethylenemalonic ester leads to oxazolo[3,2-a]pyrimidin-5-ones. scribd.com

Structure Activity Relationship Sar Studies of 2 Aminooxazole Derivatives with Research Implications for 5 2 Methoxyphenyl Oxazol 2 Amine

Methodologies for SAR Elucidation

To rationally design more effective molecules, researchers employ several established methodologies to decode the complex relationship between a compound's structure and its biological function. These strategies involve systematic modifications of a lead compound to map out the chemical features essential for activity.

Systematic substituent variation involves the methodical alteration of different parts of a molecule to probe their importance for biological activity. In the context of 2-aminooxazole and related 2-aminothiazole (B372263) derivatives, the lead structure can be dissected into key regions for modification: the substituent at the C4/C5 position of the heterocyclic ring, and the amino group at the C2 position. nih.gov

Research on antitubercular 2-aminothiazoles, for instance, has systematically varied the aryl substituent at the N-2 position. nih.gov A series of N-aryl analogues containing both electron-donating and electron-withdrawing groups at the ortho, meta, and para positions were synthesized to evaluate their impact. nih.gov Similarly, the C-4 position has been explored by introducing various phenyl rings with different electronic properties to gauge their effect on binding affinity against protein kinase CK2. nih.gov Another common strategy is the acylation of the 2-amino group, which has been shown to dramatically improve the antitubercular activity of 2-aminothiazoles by over 100-fold in some cases. nih.gov For 5-(2-Methoxyphenyl)oxazol-2-amine, these strategies imply that systematic variations—such as altering the methoxy (B1213986) group on the phenyl ring, introducing different substituents onto the C5-phenyl ring, or acylating the C2-amino group—are logical next steps in probing and optimizing its potential biological activities.

| Scaffold Position Modified | Substituent Type | Biological Target/Assay | Key Finding | Reference |

|---|---|---|---|---|

| N-2 Amine | Aryl & Acyl Groups | Antitubercular (M. tuberculosis) | The N-2 position is highly flexible; introduction of substituted benzoyl groups significantly improved potency. | nih.gov |

| C-4 Phenyl Ring | Methoxy Groups | Protein Kinase CK2α Inhibition | SAR was relatively flat, suggesting the electron density of this phenyl ring was not critical for binding affinity. | nih.gov |

| N-2 Amine Linkage | Amide vs. Inverted Amide | Antitubercular (M. tuberculosis) | Inversion of the amide linkage at the N-2 position resulted in a significant loss of activity. | nih.gov |

| N-2 Aryl Substituent | Carboxylic Acid | Protein Kinase CK2α Inhibition | A carboxylic acid function was important for activity, suggesting a key ionic interaction with the protein. | nih.gov |

Positional isomerism, which concerns the placement of substituents on a chemical scaffold, can have a profound impact on biological activity. The specific location of a functional group (e.g., ortho, meta, or para on a phenyl ring) can alter the molecule's shape, electronic distribution, and ability to interact with a biological target. nih.gov

In studies of 2-aminothiazole derivatives, the position of substituents on an N-2 aryl ring was found to be a critical determinant of antimycobacterial activity. For bromo-substituted compounds, the activity followed the trend para > meta > ortho, indicating a clear spatial preference for the substituent. mdpi.com In another study on oxazolidinones, a linearly attached benzotriazole (B28993) derivative showed greater antibacterial potency than its angularly attached counterpart. nih.gov

For this compound, the methoxy group is in the ortho position of the phenyl ring. The research on related scaffolds suggests that synthesizing and testing its meta- and para-methoxyphenyl isomers would be a crucial study. mdpi.com Such an investigation could reveal whether the ortho positioning is optimal for activity, perhaps by inducing a specific torsion angle between the phenyl and oxazole (B20620) rings that is favorable for binding, or if another isomeric form exhibits superior biological response.

A molecule's three-dimensional conformation is intrinsically linked to its biological function. Conformation-activity correlation studies seek to understand how the spatial arrangement of atoms affects a molecule's ability to bind to its target. These analyses often employ computational methods, such as molecular docking, alongside experimental techniques to visualize or predict the binding mode of a ligand within a protein's active site. nih.gov

For example, in a series of tyrosinase inhibitors based on a 2-aminothiazole-triazole hybrid, molecular docking was used to predict the binding conformations of the molecules. nih.govbrieflands.com These computational studies revealed specific interactions that explained the observed inhibitory potentials. nih.gov Similarly, NMR-based techniques like Saturation Transfer Difference (STD) have been used to confirm that 2-aminothiazole derivatives bind to an allosteric site on protein kinase CK2, distinct from the ATP-binding pocket, thereby guiding further optimization. nih.gov The conformation of the molecule, particularly the relative orientation of its aromatic rings and the flexibility of linkers, dictates its ability to fit within the binding site and engage in key interactions. For this compound, understanding the preferred conformation, especially the rotational angle of the 2-methoxyphenyl group relative to the oxazole ring, would be vital for designing more potent analogues.

Impact of Aromatic Substituents on Biological Response (In Vitro)

The nature and substitution pattern of aromatic rings within the 2-aminooxazole scaffold are primary drivers of biological activity. These moieties are often involved in crucial binding interactions, such as pi-stacking and hydrophobic contacts, within protein targets.

The presence of an aryl group at the C4 or C5 position of the oxazole or thiazole (B1198619) core is often considered essential for activity. nih.gov However, the specific impact of substituents on this ring can vary depending on the biological target.

In the development of allosteric inhibitors for protein kinase CK2, a series of 2-aminothiazole derivatives with different substituents on the C4-phenyl ring were evaluated. nih.gov The introduction of methoxy groups at various positions (3-methoxy, 4-methoxy, 2,4-dimethoxy) resulted in a "rather flat SAR," indicating that modulating the electron density of this particular phenyl ring did not significantly alter the binding affinity for this target. nih.gov Conversely, in other systems, electron-withdrawing groups like nitro and fluoro at the para position of a phenyl ring have been shown to enhance antibacterial and antifungal activity. nih.gov This highlights the context-dependent role of such substituents.

The 2-methoxyphenyl group in this compound is an electron-donating group. Based on existing research, its role could range from being a simple space-filling hydrophobic moiety to a key director of conformation through steric influence. Its precise contribution to the biological profile of the parent compound would need to be elucidated by comparing it against analogues with different substituents, such as electron-withdrawing groups (e.g., chloro, nitro) or other electron-donating groups.

| Compound | C4-Aryl Substituent | IC₅₀ (µM) against CK2α | Reference |

|---|---|---|---|

| Analogue 1 | 3-Methoxyphenyl | 3.8 | nih.gov |

| Analogue 2 | 4-Methoxyphenyl | 5.8 | nih.gov |

| Analogue 3 | 2,4-Dimethoxyphenyl | 3.8 | nih.gov |

| Analogue 4 | 2,4-Dihydroxyphenyl | 4.2 | nih.gov |

The 2-amino group is a critical handle for modifying the properties of the 2-aminooxazole scaffold. In many cases, this primary amine is not essential for activity and serves as a synthetic anchor for introducing diverse functionalities to optimize target engagement. nih.gov

Studies on antitubercular 2-aminothiazoles demonstrated that the N-2 position exhibits high flexibility and is tolerant to a wide range of modifications. nih.gov While simple N-aryl substitution produced compounds with moderate potency, the introduction of N-acyl groups, particularly substituted benzoyl moieties, led to a dramatic increase in activity. For instance, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analogue. nih.gov In a different context, SAR studies on protein kinase CK2 inhibitors revealed that an N-aryl substituent bearing a carboxylic acid was crucial for activity, suggesting an important ionic interaction with the target protein. nih.gov Replacing the acid with an ester or removing it entirely led to a significant loss of potency. nih.gov

These findings have direct implications for this compound, which possesses an unsubstituted C2-amino group. This primary amine represents a key opportunity for derivatization. Based on the literature, synthesizing a library of N-acyl or N-aryl derivatives could unlock significantly enhanced biological activity compared to the parent amine.

| N-2 Substituent | Biological Target/Assay | Effect on Activity | Reference |

|---|---|---|---|

| Unsubstituted (-NH₂) | Antitubercular (M. tuberculosis) | Baseline activity | nih.gov |

| Phenyl | Antitubercular (M. tuberculosis) | Moderate activity (MIC 12.5–25 µM) | nih.gov |

| 3-Chlorobenzoyl | Antitubercular (M. tuberculosis) | Greatly enhanced activity (MIC 0.024 µM) | nih.gov |

| 4-Carboxyphenyl | Protein Kinase CK2α Inhibition | Active (IC₅₀ = 2.4 µM) | nih.gov |

| 4-(Methoxycarbonyl)phenyl | Protein Kinase CK2α Inhibition | Significantly reduced activity (IC₅₀ > 50 µM) | nih.gov |

Comparative SAR Analysis with Isosteric Heterocycles (e.g., 2-Aminothiazoles)

The principle of isosteric replacement is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties by substituting one atom or group with another that has similar physical or chemical characteristics. nih.govacs.org The 2-aminothiazole ring is a well-established scaffold in numerous biologically active compounds, particularly in antimicrobial research. mdpi.commdpi.com However, concerns about the potential for metabolic oxidation of the sulfur atom and occasional identification as pan-assay interference compounds (PAINS) have prompted researchers to investigate isosteres. nih.gov The 2-aminooxazole ring, where the sulfur atom of the thiazole is replaced by an oxygen atom, is the most common and logical isostere. nih.govacs.org This substitution maintains the core structure and hydrogen bonding capabilities of the 2-amino group while altering other crucial parameters.

Comparative studies between 2-aminothiazole and 2-aminooxazole derivatives have revealed significant and often beneficial shifts in physicochemical properties. A primary effect of replacing the thiazole's sulfur with oxygen is a marked decrease in lipophilicity. nih.govmdpi.com This is a predictable outcome, given oxygen's higher electronegativity compared to sulfur. Research has quantified this change, noting a substantial decrease in the logarithm of the capacity factor (log k'w), a measure of lipophilicity. mdpi.com For instance, in one study of N-oxazolyl- and N-thiazolylcarboxamides, the isosteric exchange from thiazole to oxazole resulted in an average decrease in log k'w of 0.95 for one subtype and 1.05 for another. mdpi.com This enhanced hydrophilicity can improve aqueous solubility, a critical factor for drug development. nih.gov

| Compound Subtype | Average Decrease in log k'w (AMT vs. AMO) | Fold-Change in Hydrophilicity (Approx.) |

|---|---|---|

| Subtype I | 0.95 ± 0.09 | ~8.9 times |

| Subtype II | 1.05 ± 0.04 | ~11.3 times |

From a biological activity perspective, the replacement of the 2-aminothiazole core with a 2-aminooxazole moiety often preserves or even enhances the desired effect. In the field of antitubercular agents, studies have shown that the activity against Mycobacterium tuberculosis is maintained in 2-aminooxazole derivatives, with activity trends that are similar to their 2-aminothiazole counterparts. nih.govresearchgate.net This confirms that the two heterocycles can be considered effective bioisosteres for this therapeutic target. nih.gov For example, in a direct comparison, isoxazole-substituted 2-aminooxazoles were generally more active than their aryl-substituted analogues, a trend that mirrored what was observed in the corresponding 2-aminothiazole series. nih.gov

In some cases, the switch to the oxazole can rescue activity. In a study on antimicrobial agents, certain 2-aminothiazole derivatives were inactive, but their 2-aminooxazole isosteres demonstrated notable antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values as low as 15.625 µg/mL. mdpi.com This suggests that the improved physicochemical properties of the oxazole derivatives, such as increased polarity and hydrophilicity, can be advantageous for antimicrobial efficacy. mdpi.com

| 2-Aminothiazole Compound | MIC (µM) | Isosteric 2-Aminooxazole Compound | MIC (µM) |

|---|---|---|---|

| Compound 1 | >128 | Compound 30 | >128 |

| Compound 2 | 6.9 | Compound 31 | 31 |

| Compound 3 | 1.7 | Compound 34 | 3.9 |

| Compound 4 | 0.8 | Compound 36 | 1.9 |

Preclinical in Vitro Biological Investigation of 2 Aminooxazole Derivatives Relevant to 5 2 Methoxyphenyl Oxazol 2 Amine

Enzyme Inhibition Studies (In Vitro Assays)

Kinase Inhibition (e.g., VEGFR2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is a promising strategy for cancer therapy. nih.govmdpi.com

Several studies have explored the potential of oxazole (B20620) and benzoxazole (B165842) derivatives as VEGFR-2 inhibitors. For instance, a series of novel benzoxazole derivatives were designed and synthesized, showing promising anti-proliferative activities against MCF-7 and HepG2 human cancer cell lines. nih.govnih.gov The most potent compounds from these series exhibited significant VEGFR-2 inhibitory activity. nih.govnih.gov

Specifically, one study identified compound 14o as a potent VEGFR-2 inhibitor with a protein concentration of 586.3 pg/ml. nih.gov Another benzoxazole derivative, 12l , demonstrated strong VEGFR-2 inhibition with an IC50 value of 97.38 nM, comparable to the standard drug sorafenib (B1663141) (IC50 = 48.16 nM). nih.gov Furthermore, a series of nicotinamide-based derivatives were designed as VEGFR-2 inhibitors, with compound 6 showing a potent inhibitory effect with an IC50 of 60.83 nM. mdpi.com

These findings highlight the potential of the oxazole scaffold as a basis for the development of novel VEGFR-2 inhibitors. The structure-activity relationship studies from these research efforts could inform the design of new derivatives with enhanced potency and selectivity.

Table 1: In Vitro VEGFR-2 Inhibition by Various Derivatives

| Compound | Type | Cell Line(s) | IC50 (nM) | VEGFR-2 Protein Concentration (pg/ml) | Reference |

|---|---|---|---|---|---|

| 14o | Benzoxazole | MCF-7, HepG2 | - | 586.3 | nih.gov |

| 14l | Benzoxazole | MCF-7, HepG2 | - | 636.2 | nih.gov |

| 14b | Benzoxazole | MCF-7, HepG2 | - | 705.7 | nih.gov |

| 12l | Benzoxazole | HepG2, MCF-7 | 97.38 | - | nih.gov |

| 12d | Benzoxazole | HepG2, MCF-7 | 194.6 | - | nih.gov |

| 12i | Benzoxazole | HepG2, MCF-7 | 155 | - | nih.gov |

| Compound 6 | Nicotinamide | HCT-116, HepG-2 | 60.83 | - | mdpi.com |

| Compound 7 | Nicotinamide | HCT-116, HepG-2 | 129.30 | - | mdpi.com |

| Sorafenib | Standard | - | 48.16 | - | nih.gov |

Hydrolase Inhibition (e.g., Acid Ceramidase, Acetylcholinesterase, Butyrylcholinesterase, Alkaline Phosphatase)

Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Certain hydrolases have been implicated in various diseases, making them attractive therapeutic targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition:

AChE and BuChE are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for the treatment of Alzheimer's disease. nih.gov A series of 2-acylamino-4-arylthiazole derivatives were synthesized and showed moderate inhibition of AChE (IC50 = 0.66–39.3 μM) and mild inhibition of BuChE (IC50 = 6.89–49.21 μM). tandfonline.com Notably, compound 78f from this series demonstrated the highest inhibitory action against both AChE and BuChE with IC50 values of 0.66 μM and 10.23 μM, respectively. tandfonline.com

In another study, 2-amino thiazole (B1198619) derivatives were investigated for their effects on AChE and BuChE. nih.gov The compound 2-amino-4-(4-bromophenyl)thiazole was found to be the most effective inhibitor against both enzymes, with Ki values of 0.129 ± 0.030 μM for AChE and 0.083 ± 0.041 μM for BuChE. nih.gov

Table 2: In Vitro Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

| Compound/Derivative Series | Enzyme | IC50/Ki (µM) | Reference |

|---|---|---|---|

| 2-acylamino-4-arylthiazole derivatives | AChE | 0.66–39.3 | tandfonline.com |

| 2-acylamino-4-arylthiazole derivatives | BuChE | 6.89–49.21 | tandfonline.com |

| Compound 78f | AChE | 0.66 | tandfonline.com |

| Compound 78f | BuChE | 10.23 | tandfonline.com |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 (Ki) | nih.gov |

Lipoxygenase Inhibition (e.g., 5-LOX)

5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators involved in conditions like asthma and inflammatory bowel disease. tandfonline.comresearchgate.net Therefore, inhibiting 5-LOX is a valid therapeutic approach for inflammatory diseases. researchgate.netacs.org

Several studies have reported on 2-aminooxazole and related 2-aminothiazole (B372263) derivatives as 5-LOX inhibitors. A series of 2-amino-4-aryl thiazole derivatives were synthesized and tested for their in vitro 5-LOX inhibitory activity. researchgate.net Compound 2m from this series exhibited a significant IC50 of 0.9 ± 0.1 μM, which is more potent than the commercial drug Zileuton (IC50 = 1.5 ± 0.3 μM). tandfonline.comresearchgate.net

Another study on 4-(4-Aryl-5-benzoyl-2-(N,N-disubstituted) aminothiazoles identified a derivative with R = OCH3 and R1 = diphenylamine (B1679370) as an excellent 5-LOX inhibitor with an IC50 of 0.9 ± 0.1 µM, making it 11-fold more potent than Zileuton. tandfonline.com Furthermore, certain 2-arylamino-4-phenyl-5-(pyrazole-3-yl)-thiazoles have also been evaluated for their 5-LOX inhibition potential. tandfonline.com

Table 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition

| Compound/Derivative Series | IC50 (µM) | Comparison to Standard | Reference |

|---|---|---|---|

| Compound 2m (2-amino-4-aryl thiazole) | 0.9 ± 0.1 | More potent than Zileuton | tandfonline.comresearchgate.net |

| 4-(4-Aryl-5-benzoyl-2-(N,N-disubstituted) aminothiazole (R = OCH3, R1 = diphenylamine) | 0.9 ± 0.1 | 11-fold more potent than Zileuton | tandfonline.com |

| 2-arylamino-4-phenyl-5-(pyrazole-3-yl)-thiazole (48a) | ~40 | - | tandfonline.com |

Other Enzymatic Targets (e.g., Tyrosinase, Histone Deacetylase)

Histone Deacetylase (HDAC) Inhibition:

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. researchgate.net Their inhibitors have emerged as a promising class of anticancer agents. researchgate.net Research has shown that a series of δ-lactam-based compounds act as HDAC inhibitors and exhibit anti-inflammatory and cell growth inhibitory activities. acs.org

A study focused on 2-aminobenzamide (B116534) derivatives identified compounds with potent HDAC inhibitory activity. researchgate.net Specifically, Compound 12a , N-(2-aminophenyl)-4-[(4-fluorophenoxy)methyl]benzamide, showed 70.6% HDAC inhibition at a concentration of 5 μM. researchgate.net

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. While direct studies on 5-(2-Methoxyphenyl)oxazol-2-amine are not available, research on related structures provides insights. For instance, studies on 2,4-resorcinol derivatives, which share some structural similarities, have been conducted to explore their tyrosinase inhibitory potential. acs.org

Cell-Based Assays for Biological Activity (In Vitro)

Cell Proliferation Assays for Antiproliferative Activity

The antiproliferative activity of 2-aminooxazole and its derivatives has been investigated in various cancer cell lines. nih.gov These compounds have demonstrated the ability to inhibit the growth of cancer cells, highlighting their potential as anticancer agents. nih.govnih.gov

A systematic review of the antiproliferative activities of thiazole and oxazole derivatives concluded that many promising compounds contained these heterocyclic nuclei. nih.gov For example, a series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives were assessed against human cancer cell lines including HCT116, MCF-7, U87 MG, and A549. nih.gov

In another study, new acridine–thiosemicarbazone derivatives were synthesized and evaluated for their antiproliferative activities. researchgate.net Compound DL-08 showed the highest potency against B16-F10 cells with an IC50 of 14.79 µM. researchgate.net Furthermore, a series of novel enantiopure isoxazolidine (B1194047) derivatives were evaluated for their anticancer activities against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cell lines. semanticscholar.org Compounds 2f and 2g were the most active, with IC50 values in the low micromolar range. semanticscholar.org

Table 4: In Vitro Antiproliferative Activity of Various Derivatives

| Compound/Derivative Series | Cell Line(s) | IC50 (µM) | Reference |

|---|---|---|---|

| 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives | HCT116, MCF-7, U87 MG, A549 | - | nih.gov |

| DL-08 (Acridine–thiosemicarbazone) | B16-F10 | 14.79 | researchgate.net |

| 2f (Isoxazolidine) | MCF-7 | 9.7 ± 1.3 | semanticscholar.org |

| 2f (Isoxazolidine) | A-549 | 9.7 ± 0.7 | semanticscholar.org |

| 2f (Isoxazolidine) | SKOV3 | 6.5 ± 0.9 | semanticscholar.org |

| 2g (Isoxazolidine) | MCF-7 | 17.7 ± 1 | semanticscholar.org |

| 2g (Isoxazolidine) | A-549 | 12.1 ± 1.1 | semanticscholar.org |

Evaluation of Antimicrobial Spectrum (Bacterial and Fungal Strains)

The 2-aminooxazole scaffold is a recognized structural motif in medicinal chemistry, demonstrating a considerable range of antimicrobial activities. ontosight.aid-nb.info Isosteric replacement of the more problematic 2-aminothiazole with 2-aminooxazole has been explored in antimicrobial drug design, often resulting in compounds with comparable or even enhanced activity and improved physicochemical properties like increased hydrophilicity. nih.govacs.org

Derivatives of 2-aminooxazole have been synthesized and evaluated against a variety of bacterial and fungal pathogens. acs.orgmdpi.com For instance, certain thiourea (B124793) derivatives of 2-aminooxazoles have shown widespread activity against bacteria and particularly fungi. acs.org In a study, (E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine and (E)-N-(4-nitrobenzylidene)-4-(benzofuran-2-yl)oxazol-2-amine demonstrated notable activity against Staphylococcus aureus and Escherichia coli. mdpi.com

In comparative studies, oxazole-containing compounds, when compared to their thiazole isosteres, have exhibited potent activity against several microbial species. mdpi.com This includes promising results against various bacterial and fungal strains, with some oxazole derivatives showing broad-spectrum activity. d-nb.infomdpi.com For example, a series of substituted N-oxazolylcarboxamides displayed high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis. mdpi.com

The antimicrobial efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The data from various studies highlights the potential of the 2-aminooxazole core in developing new antimicrobial agents.

Table 1: Representative Antimicrobial Activity of 2-Aminooxazole Derivatives

| Compound Name | Test Organism | Activity (MIC) |

|---|---|---|

| (E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine | Staphylococcus aureus, Escherichia coli | Appreciable activity |

| (E)-N-(4-nitrobenzylidene)-4-(benzofuran-2-yl)oxazol-2-amine | Staphylococcus aureus, Escherichia coli | Appreciable activity |

Antiprotozoal Efficacy Assessments (e.g., Leishmania donovani amastigotes)

The therapeutic potential of oxazole derivatives extends to antiprotozoal applications. ijpsonline.comresearchgate.net Various synthesized 2-amino-4-phenyloxazole derivatives have been evaluated in vitro for their activity against protozoa such as Giardia lamblia and Trichomonas vaginalis. researchgate.net One particular derivative, 2-amino-4-(p-hydroxyphenyl)oxazole, demonstrated significant activity against G. lamblia with an IC50 of 1.89 µM. researchgate.net

Furthermore, the 2-aminooxazole scaffold is considered for its potential against other protozoan parasites like Leishmania donovani, the causative agent of visceral leishmaniasis. ijpsonline.comsemanticscholar.org While much of the research has focused on the related 5-nitro-2-aminothiazole-based compounds, the findings suggest that this class of heterocycles is a promising area for the development of new antileishmanial agents. nih.govcore.ac.uksemanticscholar.org For example, a series of 5-nitro-2-aminothiazole-based amides were evaluated, and some compounds demonstrated moderate activity against L. donovani axenic amastigotes, with IC50 values in the range of 4.27–5.40 μM. nih.govcore.ac.uk The isosteric relationship between 2-aminothiazoles and 2-aminooxazoles suggests that the latter could also exhibit significant antileishmanial properties. acs.org

Receptor Agonism/Antagonism Studies (e.g., GPR40)

Oxazole derivatives have been identified as modulators of various cellular receptors. Notably, certain phenoxymethyl (B101242) 1,3-oxazoles have been investigated as potent and selective agonists of the free fatty acid receptor 1 (GPR40), also known as FFAR1. ijpsonline.comsemanticscholar.org GPR40 is a G-protein coupled receptor that is predominantly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin (B600854) secretion. This makes it an attractive target for the development of new therapies for type 2 diabetes. The agonist activity of these oxazole derivatives on GPR40 highlights the versatility of this heterocyclic scaffold in targeting specific receptors. researchgate.net

High-Throughput Screening (HTS) Methodologies in Discovery

High-throughput screening (HTS) is a crucial technology in modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. researchgate.net In the context of 2-aminooxazole and related heterocyclic derivatives, HTS has been employed to identify initial hits against various therapeutic targets. For instance, HTS led to the identification of a 2-aminothiazole derivative as an inhibitor of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.gov Although this initial hit had issues with cellular activity and plasma stability, it served as a starting point for chemical optimization, which included replacing a part of the molecule with a 5-ethyl-substituted oxazole. nih.gov

However, the 2-aminothiazole scaffold, a close structural relative of 2-aminooxazoles, has also been identified as a frequent hitter in biophysical binding assays, raising concerns about its potential for promiscuous binding. acs.org This underscores the importance of careful follow-up and validation studies after an HTS campaign to ensure that the identified hits are specific and suitable for further development.

Target Identification and Validation Approaches

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery and development. For 2-amino-heterocyclic compounds, various approaches have been utilized to identify and validate their biological targets.

One successful example in the related 2-aminothiazole class involved the use of affinity chromatography. A 2-aminothiazole small molecule was immobilized on a matrix to "pull down" its interacting protein from a cell lysate of Mycobacterium smegmatis. frontiersin.org This led to the identification of the glycolytic enzyme enolase as a potential target. frontiersin.orgnih.gov The target was further validated in Mycobacterium tuberculosis through several methods:

Overexpression: Increasing the expression of enolase in the bacteria led to increased resistance to the 2-aminothiazole compounds. frontiersin.org

Underexpression: Conversely, reducing the levels of enolase resulted in increased sensitivity to the compounds. frontiersin.org

Metabolomics: Treatment with the compounds led to an accumulation of metabolites upstream of enolase in the glycolytic pathway, consistent with the inhibition of this enzyme. frontiersin.org

Another target for related compounds is the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), which was suggested through molecular docking studies. nih.gov While some 2-aminothiazole-4-carboxylate derivatives were designed to inhibit mtFabH, it was found that some of the most potent inhibitors of M. tuberculosis growth did not inhibit the enzyme, suggesting they may act on a different target. plos.org This highlights the complexity of target identification and the need for multiple validation methods.

Future Directions and Research Perspectives for 5 2 Methoxyphenyl Oxazol 2 Amine Research

Development of Novel Synthetic Routes

The efficient and versatile synthesis of 5-(2-methoxyphenyl)oxazol-2-amine and its derivatives is paramount for advancing research and development. While classical methods like the Robinson-Gabriel and Fischer oxazole (B20620) syntheses provide foundational routes, modern approaches are focusing on improving yield, stereoselectivity, and the use of greener, more sustainable methodologies. researchgate.netijpsonline.com

Future synthetic strategies are likely to explore:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to consistent yields and purity.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for various oxazole syntheses, including cycloaddition and cyclization reactions. researchgate.netijpsonline.com

Novel Catalytic Systems: The development of new catalysts, such as those based on copper or palladium, can enable more efficient and selective reactions, including direct arylation and Suzuki-Miyaura coupling to create diverse libraries of oxazole derivatives. ijpsonline.com

Solid-Phase Synthesis: This approach is particularly valuable for generating large libraries of compounds for high-throughput screening, offering high purity and simplifying the purification process.

Green Chemistry Approaches: The use of ionic liquids as reusable solvents and the development of one-pot synthesis methods are gaining traction to minimize waste and environmental impact. ijpsonline.com

| Synthetic Method | Key Features | Potential Advantages |

| Flow Chemistry | Continuous processing in reactors. | Enhanced safety, scalability, and consistency. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times and improved yields. researchgate.netijpsonline.com |

| Novel Catalysis | Development of copper, palladium, or other metal catalysts. | Increased efficiency and selectivity in cross-coupling reactions. ijpsonline.com |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support. | High-throughput library generation and simplified purification. |

| Green Chemistry | Use of ionic liquids, one-pot reactions. | Reduced environmental impact and waste. ijpsonline.com |

Advanced Mechanistic Insights

A deeper understanding of how this compound and its analogs exert their biological effects is crucial for rational drug design. Future research will likely focus on elucidating the precise molecular mechanisms of action.

Key areas of investigation include:

Target Identification and Validation: While some oxazole derivatives have been shown to interact with targets like 5-lipoxygenase (5-LOX), further studies are needed to identify and validate the specific molecular targets of this compound. jst.go.jp

Enzyme Inhibition Kinetics: Detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive) and provide insights into the strength and nature of the interaction with target enzymes.

Structural Biology: X-ray crystallography and NMR spectroscopy can provide atomic-level details of how these compounds bind to their biological targets, revealing key interactions that can be exploited for optimization.

Cellular Pathway Analysis: Investigating the downstream effects of compound treatment on cellular signaling pathways can help to understand the broader biological consequences of target engagement. For instance, some oxazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. researchgate.net

Rational Design Based on Detailed SAR and Computational Modeling

The systematic exploration of structure-activity relationships (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov Combining experimental SAR data with computational modeling will be a powerful strategy for the rational design of new and improved this compound analogs.

Future efforts in this area will likely involve:

Comprehensive SAR Studies: Systematically modifying the substituents on both the phenyl and oxazole rings to probe the effects on biological activity. jst.go.jp For example, studies on related N-aryl-5-aryloxazol-2-amine derivatives have shown that hydroxyl or amino groups at the para-position of the N-phenyl ring are important for 5-LOX inhibitory activity. jst.go.jp

Computational Docking: Molecular docking simulations can predict the binding modes of new analogs within the active site of a target protein, helping to prioritize the synthesis of compounds with the highest predicted affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized molecules.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity can guide the design of new scaffolds that retain the desired therapeutic effect. tandfonline.com

Exploration of New Biological Targets and Pathways (In Vitro)

The versatility of the oxazole scaffold suggests that this compound and its derivatives may have a broader range of biological activities than currently known. ontosight.ainih.gov In vitro screening against a diverse panel of biological targets will be essential to uncover new therapeutic opportunities.

Potential new areas of investigation include:

Kinase Inhibition: Many oxazole-containing compounds have been identified as kinase inhibitors, suggesting that derivatives of this compound could be screened against a panel of kinases implicated in diseases such as cancer and inflammation. mdpi.com

Antimicrobial Activity: The oxazole ring is a feature of some antimicrobial agents. Screening against a range of bacteria and fungi could reveal potential applications in infectious diseases. nih.gov

Anticancer Activity: Beyond the known effects on cell proliferation and apoptosis, further in vitro studies against a panel of cancer cell lines could identify new anticancer applications and mechanisms of action. researchgate.net Some oxazole derivatives have shown promising activity against various cancer cell lines, including breast, lung, and prostate cancer. researchgate.net

Neurological Disorders: Given the diverse biological activities of oxazoles, exploring their effects on targets relevant to neurodegenerative diseases or other neurological conditions could open up new therapeutic avenues.

By pursuing these future research directions, the scientific community can continue to build upon the promising foundation of this compound research, paving the way for the development of novel and effective therapies for a range of human diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.